2-[(Benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid
2-[(Benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid
Aplindore Fumarate is a dopamine receptor agonist used in the therapeutic treatment of Parkinson Disease.
Brand Name:
Vulcanchem
CAS No.:
189681-71-8
VCID:
VC0519135
InChI:
InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1
SMILES:
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O
Molecular Formula:
C22H22N2O7
Molecular Weight:
426.4 g/mol
2-[(Benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid
CAS No.: 189681-71-8
Inhibitors
VCID: VC0519135
Molecular Formula: C22H22N2O7
Molecular Weight: 426.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 189681-71-8 |
---|---|
Product Name | 2-[(Benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid |
Molecular Formula | C22H22N2O7 |
Molecular Weight | 426.4 g/mol |
IUPAC Name | (2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 |
Standard InChIKey | GELJVTSEGKGLDF-WLHGVMLRSA-N |
Isomeric SMILES | C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES | C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Canonical SMILES | C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Appearance | Solid powder |
Description | Aplindore Fumarate is a dopamine receptor agonist used in the therapeutic treatment of Parkinson Disease. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (S)-2-(benzylamino-methyl)-2,3,8,9-tetrahydro-7H-1,4-dioxino(2,3-e)indol-8-one fumarate aplindore fumarate DAB-452 |
Reference | 1: Jackson MJ, Andree TH, Hansard M, Hoffman DC, Hurtt MR, Kehne JH, Pitler TA, Smith LA, Stack G, Jenner P. The dopamine D(2) receptor partial agonist aplindore improves motor deficits in MPTP-treated common marmosets alone and combined with L-dopa. J Neural Transm (Vienna). 2010 Jan;117(1):55-67. doi: 10.1007/s00702-009-0323-9. Epub 2009 Oct 7. PubMed PMID: 19809864. 2: Heinrich JN, Brennan J, Lai MH, Sullivan K, Hornby G, Popiolek M, Jiang LX, Pausch MH, Stack G, Marquis KL, Andree TH. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist. Eur J Pharmacol. 2006 Dec 15;552(1-3):36-45. Epub 2006 Sep 14. PubMed PMID: 17056032. |
PubChem Compound | 6440763 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume